Stereochemical Purity: Defined (E)-Configuration for Reproducible Synthesis
The procurement of this compound with the specified (E)-configuration is essential for synthetic reproducibility. The (E)- and (Z)-isomers are chemically distinct entities with different physical and chemical properties, and their use as a mixture introduces significant variability into reaction outcomes . The (E)-isomer of α-alkylidene-γ-butyrolactones is the thermodynamically more stable and predominantly formed product under various synthetic protocols, making it the standard reference scaffold [REFS-1, REFS-2].
| Evidence Dimension | Geometric Isomerism (Stereochemical Identity) |
|---|---|
| Target Compound Data | (E)-3-Benzylidenedihydrofuran-2(3H)-one (Single defined stereoisomer, CAS 6285-99-0) |
| Comparator Or Baseline | 3-Benzylidenedihydrofuran-2(3H)-one (Stereochemically undefined mixture, CAS 30959-91-2) |
| Quantified Difference | Qualitative difference in stereochemical purity; the (E)-isomer provides a defined, reproducible starting material, whereas an undefined mixture introduces an uncontrolled variable. |
| Conditions | Standard synthetic organic chemistry laboratory; stereoselective transformations. |
Why This Matters
Using a defined stereoisomer eliminates a major source of batch-to-batch variability, ensuring consistent results in multi-step chemical syntheses and medicinal chemistry optimization.
- [1] Ramachandran, P. V., et al. (2011). Custom synthesis of substituted butenolides, dihydropyranones, and α-E-alkylidenelactones via alkenylalumination. Tetrahedron Letters, 52(39), 4985-4988. View Source
